SRT3190

Descripción general

Descripción

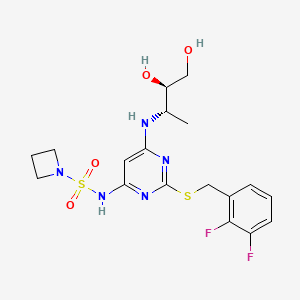

SRT3190 es un compuesto químico conocido por su función como antagonista del receptor de quimiocina CXCR2. Este compuesto se utiliza principalmente en la investigación de enfermedades mediadas por quimiocinas. Tiene una fórmula molecular de C18H23F2N5O4S2 y un peso molecular de 475.53 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de SRT3190 implica múltiples pasos, comenzando con la preparación de compuestos intermediosLas condiciones de reacción típicamente implican el uso de solventes orgánicos como dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a una escala mayor. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

SRT3190 experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound.

Sustitución: This compound puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los reactivos como halógenos y nucleófilos se utilizan comúnmente en reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir diversos análogos sustituidos de this compound .

Aplicaciones Científicas De Investigación

Chemistry

SRT3190 is utilized as a tool compound to investigate the chemokine receptor CXCR2 and its involvement in chemical processes. Studies have focused on understanding the structure-activity relationship (SAR) associated with CXCR2 antagonism, which aids in the development of more targeted therapeutic agents.

Biology

In biological research, this compound is employed to study cell signaling pathways and the role of chemokines in cellular functions. It has been instrumental in elucidating mechanisms underlying immune responses, particularly in inflammatory diseases where CXCR2 is implicated.

Medicine

This compound is being investigated for its potential therapeutic applications in treating diseases mediated by chemokines, such as:

- Inflammatory Diseases : Research indicates that blocking CXCR2 can reduce inflammation in conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).

- Cancer : this compound's role in inhibiting tumor progression through modulation of the tumor microenvironment is under investigation. Studies have shown that CXCR2 antagonism can hinder cancer cell migration and metastasis.

Case Study 1: Inflammatory Disease Research

A study published in a peer-reviewed journal explored the effects of this compound on a model of rheumatoid arthritis. The findings indicated that treatment with this compound led to significant reductions in joint swelling and inflammatory markers, suggesting its potential as a therapeutic agent in managing autoimmune conditions.

Case Study 2: Cancer Metastasis

In another study, this compound was evaluated for its ability to inhibit metastasis in a mouse model of breast cancer. Results demonstrated that administration of this compound significantly decreased metastatic burden in lungs, highlighting its role in targeting chemokine-mediated pathways involved in tumor spread.

Mecanismo De Acción

SRT3190 ejerce sus efectos al unirse al receptor de quimiocina CXCR2, bloqueando así la interacción entre el receptor y sus ligandos. Esta inhibición previene la activación de las vías de señalización aguas abajo que están involucradas en las respuestas inflamatorias y otros procesos celulares. La selectividad del compuesto por CXCR2 lo convierte en una herramienta valiosa para estudiar el papel específico de este receptor en varios contextos biológicos .

Comparación Con Compuestos Similares

Compuestos similares

Bromhidrato de burixafor: Un antagonista del receptor de quimiocina CXCR4, utilizado en el tratamiento de la neovascularización coroidea.

Ac-Pro-Gly-Pro-OH: Un agonista del receptor de quimiocina CXCR2, utilizado en el estudio de la sepsis y la inflamación.

Unicidad de SRT3190

This compound es único debido a su alta selectividad por el receptor CXCR2, lo que lo convierte en un compuesto ideal para estudiar el papel específico de este receptor en enfermedades mediadas por quimiocinas. Su capacidad para bloquear las vías de señalización mediadas por CXCR2 lo distingue de otros antagonistas del receptor de quimiocinas .

Actividad Biológica

SRT3190 is a chemical compound recognized primarily for its role as an antagonist of the chemokine receptor CXCR2. This receptor is implicated in various pathological processes, including inflammation and cancer progression. Understanding the biological activity of this compound provides insights into its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C18H23F2N5O4S2

- Molecular Weight : 475.53 g/mol

- CAS Number : 1204707-73-2

This compound functions by selectively binding to the CXCR2 receptor, inhibiting the interaction between the receptor and its ligands. This blockade prevents the activation of downstream signaling pathways associated with inflammatory responses, making it a critical tool in studying chemokine-mediated diseases .

Inhibition of Chemokine Signaling

This compound has been shown to effectively inhibit signaling pathways mediated by chemokines, particularly those involving CXCR2. This inhibition can lead to decreased recruitment of inflammatory cells to sites of injury or infection, which is beneficial in conditions characterized by excessive inflammation .

Antimicrobial Activity

Recent studies have indicated that this compound may also exhibit antimicrobial properties. For instance, it has been evaluated against various microbial strains, showing potential effectiveness in inhibiting Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus (SA) | 2–4 μM | 9–12 μM |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 2–4 μM | 9–12 μM |

Case Studies and Research Findings

- Study on Inflammatory Diseases : In a study investigating the role of this compound in inflammatory diseases, researchers found that treatment with this compound significantly reduced inflammatory markers in animal models of arthritis. The compound's ability to inhibit CXCR2-mediated signaling was attributed to the observed decrease in leukocyte infiltration .

- Cancer Research : Another study explored the effects of this compound on tumor growth in xenograft models. Results indicated that this compound administration led to reduced tumor size and weight compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment by modulating the tumor microenvironment through CXCR2 inhibition .

- Antimicrobial Activity Exploration : A recent investigation into the antimicrobial properties of this compound revealed significant activity against several pathogens. The study highlighted its potential application in developing new antimicrobial agents targeting resistant strains .

Comparison with Similar Compounds

This compound's unique selectivity for CXCR2 sets it apart from other chemokine receptor antagonists such as Burixafor (CXCR4 antagonist) and Ac-Pro-Gly-Pro-OH (CXCR2 agonist). This selectivity allows for targeted therapeutic strategies without affecting other chemokine receptors.

| Compound | Target Receptor | Activity Type |

|---|---|---|

| This compound | CXCR2 | Antagonist |

| Burixafor | CXCR4 | Antagonist |

| Ac-Pro-Gly-Pro-OH | CXCR2 | Agonist |

Propiedades

IUPAC Name |

N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2S,3R)-3,4-dihydroxybutan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F2N5O4S2/c1-11(14(27)9-26)21-15-8-16(24-31(28,29)25-6-3-7-25)23-18(22-15)30-10-12-4-2-5-13(19)17(12)20/h2,4-5,8,11,14,26-27H,3,6-7,9-10H2,1H3,(H2,21,22,23,24)/t11-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKPEMXUBULFBM-FZMZJTMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)O)NC1=CC(=NC(=N1)SCC2=C(C(=CC=C2)F)F)NS(=O)(=O)N3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](CO)O)NC1=CC(=NC(=N1)SCC2=C(C(=CC=C2)F)F)NS(=O)(=O)N3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F2N5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731113 | |

| Record name | N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2S,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204707-73-2 | |

| Record name | N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2S,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.